molecular formula C9H9FN4 B1444954 (1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine CAS No. 944905-60-6

(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine

Cat. No.: B1444954
CAS No.: 944905-60-6
M. Wt: 192.19 g/mol
InChI Key: UCAULDHLEZUWEP-UHFFFAOYSA-N
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Description

(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine is a triazole-based compound featuring a 4-fluorophenyl group at the 1-position of the triazole ring and a methanamine group at the 4-position. This scaffold is notable for its versatility in medicinal chemistry, serving as a precursor for bioactive molecules. For instance, it has been incorporated into derivatives like ZQL-4c, a conjugate with oleanolic acid, which demonstrated potent anticancer activity against breast cancer cells . Additionally, its ester derivative, (1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl 2-(4-isobutylphenyl)propanoate (5c), was developed as a selective COX-2 inhibitor, highlighting its role in anti-inflammatory drug design .

Properties

IUPAC Name

[1-(4-fluorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4/c10-7-1-3-9(4-2-7)14-6-8(5-11)12-13-14/h1-4,6H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAULDHLEZUWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic strategy for preparing (1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine involves the following key steps:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The hallmark method for synthesizing 1,2,3-triazoles is the Huisgen cycloaddition, catalyzed by copper(I), between an azide and a terminal alkyne. For this compound, a 4-fluorophenyl-substituted alkyne reacts with an azide-containing precursor to form the 1,2,3-triazole ring with regioselectivity at the 1,4-positions.

  • Preparation of Key Intermediates : The azide precursor is often synthesized from a haloalkyl derivative by nucleophilic substitution with sodium azide. The alkyne bearing the 4-fluorophenyl substituent can be prepared via Sonogashira coupling or other alkyne functionalization methods.

  • Reaction Conditions : The CuAAC reaction is typically performed in a mixed solvent system such as ethanol/water, with copper sulfate pentahydrate and sodium ascorbate as the catalytic system. Microwave irradiation at mild temperatures (40–45 °C) for about 1 hour has been reported to enhance reaction efficiency and yield.

  • Post-Cycloaddition Functionalization : Following triazole formation, the methanamine group is introduced or revealed by reduction or deprotection steps, depending on the protecting groups used during synthesis.

Detailed Synthetic Procedure Example

A representative synthetic route based on literature for related 1,2,3-triazole derivatives is as follows:

Step Reactants & Conditions Description
1 2-bromoethylacetaldehyde diethyl acetal + NaN₃ + KI in DMSO, stirred at room temperature for 15 min, then heated at 90 °C for 5 days Formation of 2-azidoacetaldehyde diethyl acetal (azide precursor)
2 Azide precursor + 4-fluorophenylacetylene + CuSO₄·5H₂O + sodium ascorbate in EtOH/H₂O, microwave irradiation at 40–45 °C for 1 hour CuAAC reaction forming 1,2,3-triazole ring with 4-fluorophenyl substitution
3 Hydrolysis of acetal protecting groups under acidic conditions Reveals aldehyde functionality on triazole ring
4 Reductive amination with ammonia or amine source Introduction of methanamine group at triazole 4-position

This sequence efficiently yields this compound with high regioselectivity and purity.

Alternative Preparation via Oxalic Acid Salt Formation

Another reported method involves synthesizing the oxalic acid salt of this compound. This approach includes:

  • Preparation of the free base triazolylmethanamine as above.

  • Reaction with oxalic acid to form a crystalline salt, which can improve compound stability and facilitate purification.

This salt form is characterized by CAS No. 1795485-29-8, molecular formula C12H13FN4O4, and molecular weight 296.25 g/mol.

Reaction Optimization and Analytical Data

  • Catalyst System : Copper sulfate with sodium ascorbate is preferred for in situ generation of Cu(I), which catalyzes the azide-alkyne cycloaddition efficiently.

  • Microwave Irradiation : Use of microwave-assisted synthesis reduces reaction times and can improve yields.

  • Purification : Silica gel chromatography with solvent mixtures such as methylene chloride/methanol is employed to isolate pure triazole products.

  • Characterization : The products are confirmed by 1H and 13C NMR spectroscopy, IR spectroscopy, and elemental analysis to verify structure and purity.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials 4-Fluorophenylacetylene, azide precursor (e.g., 2-azidoacetaldehyde diethyl acetal)
Catalysts CuSO₄·5H₂O and sodium ascorbate
Solvent system Ethanol/water mixture
Reaction temperature 40–45 °C (microwave-assisted)
Reaction time Approximately 1 hour
Purification methods Silica gel chromatography
Characterization techniques 1H NMR, 13C NMR, IR, elemental analysis

Research Findings and Notes

  • The CuAAC methodology is widely recognized for its robustness, regioselectivity, and mild reaction conditions, making it the method of choice for synthesizing 1,2,3-triazole derivatives including this compound.

  • The introduction of the 4-fluorophenyl substituent enhances the compound's potential biological activity and physicochemical properties.

  • Formation of salts such as the oxalic acid salt can improve compound handling and stability for research applications.

  • This compound and its derivatives have been investigated for antioxidant, antimicrobial, and pharmaceutical applications, underscoring the importance of efficient synthetic access.

Biological Activity

(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment and antimicrobial applications. This article reviews the synthesis, biological activity, and mechanism of action of this compound, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorophenyl azide with an appropriate alkyne under copper-catalyzed conditions. This method allows for the efficient formation of the triazole ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of this compound. For example, a derivative known as ZQL-4c demonstrated significant cytotoxic effects against various breast cancer cell lines, including MCF-7 and MDA-MB-231. The compound induced apoptosis through mechanisms involving oxidative stress and inhibition of the Notch-AKT signaling pathway. The IC50 values for ZQL-4c were reported as follows:

Cell LineIC50 (μmol/L) at 24hIC50 (μmol/L) at 48h
MCF-72.961.06
MDA-MB-2310.800.67
SK-BR-31.210.79

These findings suggest that derivatives of this compound could be promising candidates for breast cancer therapy due to their potency and mechanism of action .

Antimicrobial Activity

The presence of the fluorophenyl group in this compound has been linked to enhanced antimicrobial activity. Studies have shown that compounds containing this moiety exhibit significant antibacterial effects against various strains of bacteria and fungi. For instance, a related compound demonstrated effectiveness against fluconazole-resistant Candida strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the triazole ring and the substitution pattern of the fluorophenyl group significantly influence biological activity. Compounds with trifluoromethyl substitutions at specific positions have shown enhanced lipophilicity and cell membrane permeability, leading to improved cytotoxic effects against cancer cell lines .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound derivatives:

  • Breast Cancer Study : A study focused on ZQL-4c revealed its ability to inhibit cell proliferation and induce apoptosis in breast cancer cells through ROS production and signaling pathway modulation .
  • Antibacterial Study : Research on fluorinated triazoles indicated that they possess broad-spectrum antimicrobial activity, particularly against resistant strains .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine involves multi-step reactions starting from simpler precursors. For instance, the compound can be synthesized through the reaction of 4-fluorobenzyl chloride with azide compounds under copper-catalyzed conditions, yielding high purity products suitable for further applications .

The structural analysis often employs techniques such as single-crystal X-ray diffraction to confirm the molecular geometry and interactions within the compound. The triazole ring's configuration plays a crucial role in determining the compound's biological activity and interaction with other molecules .

Anticancer Activity

One of the most promising applications of this compound derivatives is in cancer therapy. A notable study demonstrated that a derivative known as ZQL-4c exhibited significant anticancer properties against breast cancer cells. It was found to inhibit cell proliferation and invasion by targeting the Notch-Akt signaling pathway, leading to apoptosis in cancer cells . This suggests potential for developing new chemotherapeutic agents based on this compound.

Antimicrobial Properties

Research has indicated that certain derivatives of this triazole compound possess antimicrobial activity. For example, compounds synthesized from this compound have shown effectiveness against various bacterial strains, making them candidates for therapeutic use in treating infections .

Coordination Chemistry

The compound's ability to form coordination complexes with metal ions has been explored for applications in catalysis and materials science. The triazole moiety can act as a ligand, facilitating the formation of stable complexes that can be used in various catalytic processes .

Drug Delivery Systems

In drug delivery systems, this compound has been investigated for its potential to enhance the solubility and bioavailability of poorly soluble drugs. Its structural properties allow it to form stable nanoparticles that can encapsulate therapeutic agents and improve their delivery efficiency .

Case Studies and Research Findings

StudyFindings
ZQL-4c StudyDemonstrated significant inhibition of breast cancer cell growth through apoptosis induction via oxidative stress mechanisms .
Antimicrobial ActivityShowed effectiveness against specific bacterial strains, suggesting potential use in infection treatment .
Coordination ComplexesExplored for catalytic applications due to the ligand properties of the triazole ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. Halogen Substitution Patterns

  • (1-(2-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine : This compound replaces the 4-fluorophenyl group with a 2-chloro-4-fluorophenyl moiety. The introduction of chlorine (bulkier and more electronegative than fluorine) may enhance binding affinity to hydrophobic enzyme pockets but could reduce metabolic stability due to increased susceptibility to oxidative degradation .

b. Methyl vs. Fluoro Substituents

  • {[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine : Replacing fluorine with a methyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility. This analog is often used in structure-activity relationship (SAR) studies to probe steric effects .
Heterocycle Modifications
  • (1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine Hydrochloride : Substituting the phenyl ring with a thiophene introduces sulfur-mediated hydrogen bonding and π-π stacking differences. This modification is relevant in targeting enzymes with sulfur-rich active sites, such as cysteine proteases .
  • 1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride : Replacing the triazole with a pyrazole ring reduces aromatic nitrogen content, altering hydrogen-bonding capacity and electronic distribution. Pyrazole derivatives often exhibit distinct pharmacokinetic profiles compared to triazoles .
Functional Group Modifications
  • (1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl 2-(4-isobutylphenyl)propanoate (5c): Esterification of the methanamine group converts it into a prodrug form, enhancing bioavailability. The isobutylphenyl group in this derivative contributes to COX-2 selectivity by mimicking the hydrophobic pocket of the enzyme .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight Biological Activity Reference
(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine 4-Fluorophenyl C9H9FN4 192.2 Anticancer precursor
(1-(2-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine 2-Chloro-4-fluorophenyl C9H8ClFN4 226.6 Under investigation
1-{1-(2,5-Difluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine hydrochloride 2,5-Difluorophenyl C10H11ClF2N4 260.67 Not reported
{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine 4-Methylphenyl C10H12N4 188.2 SAR studies
(1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine Hydrochloride Thiophen-2-ylmethyl C8H10ClN4S 230.7 Enzyme inhibition studies
(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl 2-(4-isobutylphenyl)propanoate 4-Fluorophenyl + ester linkage C22H23FN4O2 406.4 COX-2 inhibition

Research Findings and Implications

  • Anticancer Activity : The 4-fluorophenyl-triazole scaffold in ZQL-4c showed significant cytotoxicity against breast cancer cells, likely due to enhanced cellular uptake and interaction with DNA or tubulin .
  • COX-2 Selectivity : The ester derivative 5c achieved >90% inhibition of COX-2 with minimal COX-1 effects, attributed to the isobutylphenyl group’s fit into the enzyme’s hydrophobic pocket .
  • Metabolic Stability : Fluorine substitution generally improves metabolic stability by resisting oxidative metabolism, whereas chlorine or methyl groups may introduce vulnerabilities .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction . Key steps include:

  • Azide Preparation : React 4-fluoroaniline with sodium nitrite and HCl to form a diazonium salt, followed by substitution with NaN₃ to generate the aryl azide.
  • Alkyne Component : Use propargylamine as the alkyne source.
  • Cycloaddition : Perform CuAAC in a mixed solvent (e.g., THF/H₂O) with CuSO₄·5H₂O and sodium ascorbate at 50–60°C. Optimize molar ratios (azide:alkyne:Cu = 1:1.2:0.1) to achieve >80% yield .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR : Confirm structure via ¹H/¹³C NMR. Key signals:
  • ¹H: δ 8.1–8.3 ppm (triazole-H), δ 7.4–7.6 ppm (fluorophenyl-H), δ 4.0–4.2 ppm (CH₂NH₂).
  • ¹³C: δ 145–150 ppm (triazole-C), δ 160–165 ppm (C-F coupling).
  • MS : ESI-MS m/z calculated for C₉H₈FN₄: 195.07; observed [M+H]⁺: 195.1 .
  • HPLC : Use a C18 column (ACN/H₂O + 0.1% TFA) to assess purity (>95%) .

Q. How can researchers troubleshoot low yields in the final cycloaddition step?

  • Methodological Answer : Common issues and solutions:

  • Incomplete Azide Formation : Verify diazotization by IR (azide peak ~2100 cm⁻¹).
  • Copper Catalyst Deactivation : Use degassed solvents and inert atmosphere (N₂/Ar).
  • Byproducts : Add EDTA to chelate residual metal ions post-reaction .

Advanced Research Questions

Q. How can X-ray crystallography with SHELXL refine the triazole core’s electronic environment and intermolecular interactions?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Index peaks with SHELXS .
  • Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters. Analyze hydrogen bonding (N–H···N/F interactions) and π-stacking (triazole-fluorophenyl distances ~3.5 Å) .
  • Validation : Check R-factor convergence (<0.05) and electron density maps for disorder modeling .

Q. What pharmacological mechanisms are hypothesized for this compound, and how are they validated experimentally?

  • Methodological Answer :

  • Target Identification : Perform molecular docking (AutoDock Vina) against kinases or GPCRs. Prioritize targets with binding energy ≤ -8 kcal/mol .
  • In Vitro Assays : Test antiproliferative activity (MTT assay on cancer cells, IC₅₀ ≤ 10 µM) and apoptosis markers (caspase-3/7 activation) .
  • Mechanistic Studies : Use Western blotting to assess Notch-Akt pathway inhibition (e.g., reduced p-Akt levels) .

Q. How do substituent variations on the triazole or fluorophenyl ring affect bioactivity, and what SAR trends emerge?

  • Methodological Answer :

  • Library Synthesis : Introduce methyl, chloro, or methoxy groups via modified azides/alkynes.
  • SAR Analysis :
  • Electron-Withdrawing Groups (e.g., -F) : Enhance metabolic stability (t₁/₂ > 2 h in microsomes).
  • Hydrophobic Substituents : Improve membrane permeability (PAMPA logPₑ > -5) .

Q. What computational strategies predict metabolic pathways and toxicity risks for this compound?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (major isoforms: 3A4, 2D6).
  • Toxicity Profiling : Run ProTox-II for hepatotoxicity alerts (e.g., mitochondrial dysfunction).
  • MD Simulations : Simulate binding stability (GROMACS, 100 ns trajectories) to assess off-target risks .

Q. How can conflicting data on synthetic methods (e.g., solvent choices) be resolved systematically?

  • Methodological Answer :

  • DoE Approach : Use a factorial design (e.g., solvent polarity, temperature, catalyst loading) to identify critical parameters.
  • Analytical Cross-Validation : Compare HPLC purity and ¹H NMR integration ratios across methods.
  • Green Chemistry Metrics : Prioritize solvents with E-factors < 10 (e.g., ethanol > DMF) .

Tables

Table 1 : Key Crystallographic Data for this compound Derivatives

Compound IDSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)R-factorReference
Derivative AP21/c6.5426.1014.38100.62415.00.056
Derivative BP-18.219.8712.3489.2998.70.062

Table 2 : In Vitro Anticancer Activity (IC₅₀, µM)

Cell LineIC₅₀ (µM)MechanismReference
MCF-77.2 ± 0.8Notch-Akt inhibition
HeLa9.5 ± 1.1Caspase-3 activation

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine
Reactant of Route 2
(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine

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